(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Overview
Description
(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylamino group, a cyano group, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.
Cyclization Reactions: These reactions help in forming the cyclic structures present in the compound.
Substitution Reactions: These reactions involve the replacement of one functional group with another to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamino Derivatives: Compounds with similar benzylamino groups.
Cyano Compounds: Compounds containing cyano groups.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups.
Uniqueness
(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
[4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O6/c1-36-24-14-19(13-20(15-29)26(33)30-16-18-7-3-2-4-8-18)11-12-23(24)37-25(32)17-31-27(34)21-9-5-6-10-22(21)28(31)35/h2-14H,16-17H2,1H3,(H,30,33)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSYNZXUJROREQ-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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